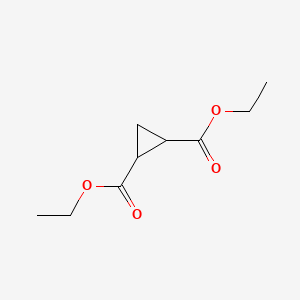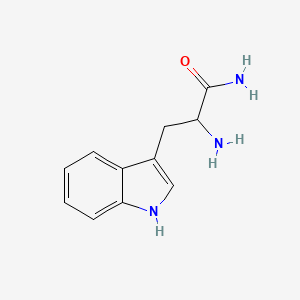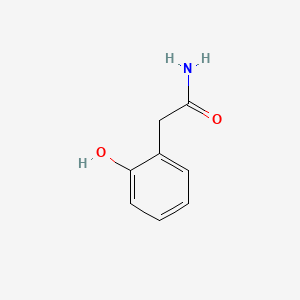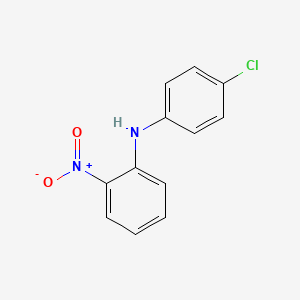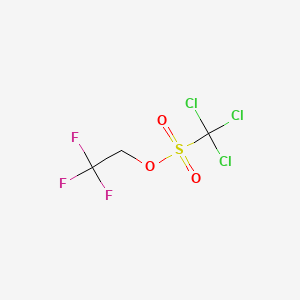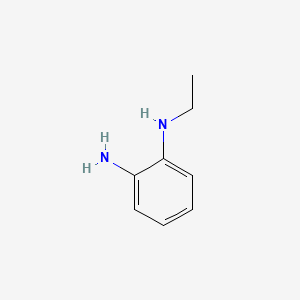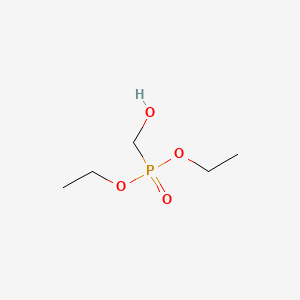
Phosphonate de diéthyle (hydroxyméthyl)
Vue d'ensemble
Description
Diethyl (hydroxymethyl)phosphonate (DEHMP) is an organic compound used in a variety of scientific research applications. It is a phosphonate ester derived from phosphonic acid and ethanol. DEHMP is an important reagent used in organic synthesis and for the immobilization of enzymes and other proteins. It is also used in the stabilization of DNA and has been used to study the structure and function of proteins. DEHMP is a versatile compound that has been used in a variety of scientific applications.
Applications De Recherche Scientifique
Études antiprolifératives
Phosphonate de diéthyle (hydroxyméthyl) : is used in the synthesis of α and β-dialkoxyphosphoryl isothiocyanate, which are compounds of interest in antiproliferative studies . Ces études sont cruciales pour développer des traitements capables d’inhiber la croissance des cellules cancéreuses.
Inhibition de la L-sélectine
This compound acts as a precursor for creating dendritic polyglycerol anions, which have shown potential in inhibiting L-selectin . Cette application est importante dans la recherche de thérapies anti-inflammatoires et pourrait conduire à de nouveaux traitements pour les maladies où l’inflammation joue un rôle clé.
Activité anti-VIH-1
Researchers use Diethyl (hydroxymethyl)phosphonate to develop phosphonates that exhibit anti-HIV-1 activity . C’est un domaine de recherche prometteur dans la lutte continue contre le VIH/SIDA, avec le potentiel d’améliorer la vie de millions de personnes dans le monde.
Chimie des polymères
The compound is involved in the synthesis of homo and copolymers of phosphonated norbornenes . Ces polymères ont des propriétés uniques qui les rendent adaptés à une variété d’applications, notamment la science des matériaux et la biomédecine.
Réactions de Mitsunobu
In organic synthesis, Diethyl (hydroxymethyl)phosphonate is a reactant for Mitsunobu reactions . Cette réaction est un outil puissant pour créer de nouvelles liaisons carbone-carbone et est largement utilisée dans la synthèse de molécules organiques complexes.
Inhibition de la FBPase
Studies have utilized Diethyl (hydroxymethyl)phosphonate in the inhibition of FBPase (fructose-1,6-bisphosphatase) by phosphonic acid-containing thiazoles . La FBPase est une enzyme impliquée dans la production de glucose, et son inhibition est une cible potentielle pour le traitement du diabète de type 2.
Formation de liaison C-C
The technical grade of Diethyl (hydroxymethyl)phosphonate is noted for its suitability in reactions that involve C-C bond formation . C’est fondamental dans la création de nouveaux composés organiques et a de vastes implications dans les produits pharmaceutiques et la chimie organique.
Applications de liquide combustible
While not a direct application in scientific research, it’s important to note that Diethyl (hydroxymethyl)phosphonate is classified as a combustible liquid . Cette classification a des implications pour sa manipulation et son stockage dans les milieux de recherche, en veillant à ce que les protocoles de sécurité soient respectés.
Études antiprolifératives
Phosphonate de diéthyle (hydroxyméthyl) : is used in the synthesis of α and β-dialkoxyphosphoryl isothiocyanate, which are compounds of interest in antiproliferative studies .
Safety and Hazards
Diethyl (hydroxymethyl)phosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Diethyl (hydroxymethyl)phosphonate is used in various research areas, including antiproliferative studies, L-selectin inhibition, anti-HIV-1 activity, and the synthesis of homo and copolymers of phosphonated norbornenes . Its use in these areas suggests potential future directions for its application in medicinal chemistry, materials science, and other fields.
Mécanisme D'action
Target of Action
Diethyl (hydroxymethyl)phosphonate is a versatile reagent used in a variety of chemical reactions . It is known to interact with various biological and chemical entities in its different applications .
Mode of Action
The exact mode of action of Diethyl (hydroxymethyl)phosphonate depends on the context of its use. In general, it acts as a reactant in chemical synthesis, participating in reactions to form new compounds . For example, it is used in the synthesis of α and β-dialkoxyphosphoryl isothiocyanates, which are used in antiproliferative studies .
Biochemical Pathways
Diethyl (hydroxymethyl)phosphonate is involved in various biochemical pathways depending on its application. For instance, it is used in the synthesis of phosphonates for anti-HIV-1 activity . It is also involved in the synthesis of homo and copolymers of phosphonated norbornenes . Furthermore, it is used in studies of FBPase inhibition by phosphonic acid-containing thiazoles .
Pharmacokinetics
Given its use in chemical synthesis, it is likely that these properties would vary depending on the specific context and conditions of its use .
Result of Action
The result of Diethyl (hydroxymethyl)phosphonate’s action is the formation of new compounds in chemical reactions . For example, it is used to synthesize α and β-dialkoxyphosphoryl isothiocyanates, which have been used in antiproliferative studies . It also contributes to the synthesis of phosphonates with anti-HIV-1 activity .
Action Environment
The action, efficacy, and stability of Diethyl (hydroxymethyl)phosphonate can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. Specific details would depend on the particular context of its use .
Analyse Biochimique
Biochemical Properties
Diethyl (hydroxymethyl)phosphonate plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with enzymes such as phosphonates and phosphinates, which are involved in hydrolysis and dealkylation reactions . These interactions are crucial for the formation of biologically active phosphonic acids, which have applications in antibacterial, antiviral, and anticancer therapies . The compound’s ability to form stable complexes with metal ions also enhances its utility in biochemical processes.
Cellular Effects
Diethyl (hydroxymethyl)phosphonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit enzymes such as fructose-1,6-bisphosphatase (FBPase), which plays a role in gluconeogenesis . This inhibition can lead to alterations in glucose metabolism and energy production within cells. Additionally, the compound’s interaction with dendritic polyglycerol anions can inhibit L-selectin, affecting cell adhesion and migration .
Molecular Mechanism
At the molecular level, Diethyl (hydroxymethyl)phosphonate exerts its effects through binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways . The compound’s phosphonate group allows it to form strong bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This mechanism is essential for its role in therapeutic applications, such as anti-HIV-1 activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl (hydroxymethyl)phosphonate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions . Long-term studies have shown that Diethyl (hydroxymethyl)phosphonate can have sustained effects on cellular function, particularly in in vitro studies involving enzyme inhibition and metabolic alterations .
Dosage Effects in Animal Models
The effects of Diethyl (hydroxymethyl)phosphonate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including disruption of normal cellular functions and potential organ damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
Diethyl (hydroxymethyl)phosphonate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It participates in hydrolysis and dealkylation reactions, leading to the formation of phosphonic acids . These metabolic transformations are essential for the compound’s biological activity and therapeutic applications. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Diethyl (hydroxymethyl)phosphonate is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . This distribution is critical for its biological activity, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
Diethyl (hydroxymethyl)phosphonate exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the cytoplasm, where it interacts with various enzymes and metabolic pathways . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, enhancing its efficacy in biochemical reactions .
Propriétés
IUPAC Name |
diethoxyphosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O4P/c1-3-8-10(7,5-6)9-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIGWWBLTJLKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062838 | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
3084-40-0 | |
| Record name | Diethyl P-(hydroxymethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl phosphonomethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PHOSPHONOMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR74SN9XT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

